3-Carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester
Description
3-Carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester is a heterocyclic compound featuring a 7-azaindole core (indole analog with a nitrogen atom at position 7). Key functional groups include a 3-carbaldehyde, 4-methyl substituent, and a 5-carboxylic acid methyl ester. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and synthetic chemistry.
The compound’s synthesis likely involves methods similar to those described for indole-2-carboxylate derivatives, such as condensation reactions involving formyl precursors and esterification steps . Structural characterization would employ techniques like NMR (e.g., ¹H and ¹³C NMR in CDCl₃, as seen in analogous compounds ).
Properties
IUPAC Name |
methyl 3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-8(11(15)16-2)4-13-10-9(6)7(5-14)3-12-10/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPUKERCXJIAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester (CAS Number: 1427502-78-0) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the indole family, characterized by its unique structure that incorporates an azaindole moiety. The presence of both aldehyde and carboxylic acid functionalities suggests potential reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar indole-based compounds against various strains of bacteria and fungi, suggesting that 3-Carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester may also possess comparable antimicrobial activity due to structural similarities .
Antiparasitic Activity
Indole derivatives have been extensively studied for their antiplasmodial activity against Plasmodium species. Compounds with similar structures have shown IC50 values in the low micromolar range against P. falciparum, indicating that 3-Carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester could be evaluated for similar efficacy. It is hypothesized that such compounds may disrupt the life cycle of the parasite through inhibition of critical metabolic pathways .
Cytotoxicity and Cancer Research
The compound's potential as an anticancer agent has been explored in various studies. For example, related indole derivatives have demonstrated cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected by 3-Carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester remain to be elucidated but may involve interactions with key regulatory proteins in cancer biology .
Case Studies
The mechanisms by which indole derivatives exert their biological effects are multifaceted:
- Enzyme Inhibition : Many indoles inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Cell Membrane Disruption : Certain derivatives can integrate into microbial membranes, leading to increased permeability and cell death.
- Signal Transduction Interference : Indoles may interfere with signaling pathways involved in cell growth and survival, particularly in cancer cells.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester typically involves multi-step organic reactions, including condensation and functionalization processes. The compound's structure features a bicyclic heterocycle with nitrogen atoms that contribute to its unique chemical reactivity and biological activity.
The production of 5-substituted 7-azaindoles, including this compound, has been facilitated by novel synthetic methods that avoid harsh conditions and toxic reagents, making them more suitable for pharmaceutical applications .
Biological Activities
Azaindole derivatives, including 3-carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester, exhibit a range of biological effects:
- Antitumor Activity : Various studies have demonstrated the potential of azaindoles as antitumor agents by inhibiting specific kinases involved in cancer progression. The azaindole core structure is particularly effective in drug design aimed at targeting cancer cells .
- Antibacterial Properties : Some derivatives have shown significant antibacterial activity, making them candidates for developing new antibiotics .
- Anti-Angiogenic Effects : Research indicates that certain azaindoles can inhibit angiogenesis, the formation of new blood vessels from existing ones, which is crucial in tumor growth and metastasis .
Medicinal Chemistry Applications
The azaindole scaffold serves as a versatile platform in medicinal chemistry due to its ability to mimic purines and other biologically relevant molecules. This structural similarity enhances the compound's potential as a drug candidate targeting various receptors and enzymes involved in critical biological pathways.
Table 1: Comparison of Biological Activities of Azaindole Derivatives
| Compound Name | Antitumor Activity | Antibacterial Activity | Anti-Angiogenic Activity |
|---|---|---|---|
| 3-Carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester | High | Moderate | High |
| 7-Azaindole | Moderate | High | Moderate |
| 5-Methoxy-7-azaindole | High | Low | High |
Case Studies and Research Findings
Recent studies have focused on the therapeutic potential of azaindoles in treating various diseases:
- Anticancer Research : A study published in 2021 evaluated a series of 7-azaindole derivatives for their efficacy against multiple cancer cell lines. The results indicated that compounds with modifications at the 5-position exhibited enhanced cytotoxicity compared to unmodified azaindoles .
- Antimicrobial Studies : Another investigation highlighted the antibacterial effects of modified azaindoles against resistant strains of bacteria. The study concluded that certain derivatives could serve as lead compounds for developing new antimicrobial agents .
- Kinase Inhibition : A comprehensive evaluation of 7-azaindole derivatives showed promising results as multi-targeted kinase inhibitors, suggesting their potential use in targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules:
Key Observations:
- Core Structure Differences : The 7-azaindole scaffold introduces an additional nitrogen atom compared to indole, increasing polarity and hydrogen-bonding capacity. This may enhance interactions in biological systems (e.g., enzyme binding) .
- Functional Groups : The 3-carbaldehyde group is reactive toward nucleophiles (e.g., in Schiff base formation), while the methyl ester facilitates stability during synthesis and transport .
Physicochemical Properties
- Lipophilicity: The methyl ester group in the target compound increases logP compared to carboxylic acid forms, similar to fatty acid methyl esters (e.g., hexadecanoic acid methyl ester ).
- Reactivity : The 3-carbaldehyde group may undergo reactions analogous to aliphatic aldehydes (e.g., condensation with amines), as seen in 3-formyl-indole derivatives .
- Stability : Azaindole derivatives generally exhibit greater thermal stability than aliphatic esters (e.g., 2-oxobutyric acid methyl ester ), due to aromatic stabilization.
Research Findings and Implications
Challenges and Opportunities
- Stereochemical Complexity: The azaindole core may introduce synthetic challenges absent in simpler aliphatic esters (e.g., nonanedioic acid dimethyl ester ).
- Tailored Reactivity : Functionalization of the 3-carbaldehyde group (e.g., via hydrazone formation) could expand utility in chemical biology, as seen with 3-formyl-indole derivatives .
Preparation Methods
Starting Material Preparation and Protection
A key intermediate in the synthesis of substituted 7-azaindoles is the unsubstituted 7-azaindoline or 7-azaindole, which can be prepared via methods avoiding harsh conditions and heavy metal oxidants, as described in patent WO2004078757A2. Amino-protecting groups such as t-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), or t-butyldimethylphenylsilyl (TBDPS) are employed to protect the nitrogen atom during further functionalization steps, preventing side reactions and enabling selective substitution.
Bromination and Metalation
Selective bromination at the 5-position of the azaindole core is achieved using mild brominating agents, yielding 5-bromo-7-azaindole derivatives. These intermediates undergo transmetalation reactions with metal halides (ZnCl2, MgCl2, PdCl2, or organotin compounds) to form organometallic species suitable for Suzuki or Stille cross-coupling reactions.
Introduction of the Methyl Ester Group at Position 5
The methyl ester function at position 5 is typically introduced through esterification of the corresponding carboxylic acid or via palladium-catalyzed coupling reactions with methyl ester-bearing boronic acids or stannanes. Hydrolysis of methyl esters to carboxylic acids and subsequent re-esterification are also utilized to fine-tune the substituents on the 7-azaindole core.
Installation of the 3-Carbaldehyde Group
The aldehyde functionality at position 3 can be introduced via selective oxidation of the corresponding methyl or hydroxymethyl derivatives. For example, reduction of nitro intermediates followed by reductive amination and oxidation steps allows the installation of the carbaldehyde group with high regioselectivity.
Methyl Group Introduction at Position 4
The methyl substituent at position 4 is introduced early in the synthesis, often by starting with methylated azaindole precursors or via selective alkylation reactions. The use of palladium-catalyzed coupling with methyl-containing reagents under mild conditions ensures retention of other sensitive functional groups.
Below is a summary of key synthetic steps from the literature and patents:
Detailed Research Findings
Avoidance of Heavy Metal Oxidants: The patented methods emphasize avoiding heavy metal oxidants such as MnO2 or Mn(OAc)3 to prevent contamination, which is critical for pharmaceutical applications.
Use of Palladium Catalysis: Palladium-catalyzed cross-coupling reactions (Suzuki, Stille) are central to introducing substituents on the azaindole core, with conditions optimized to minimize side reactions and maximize yield.
Functional Group Modulation: Modifications at position 2 of the azaindole core (e.g., methyl ester, acetyl, carboxylic acid, N-methylamide) influence biological activity and synthetic accessibility. The methyl ester group is particularly favored for its balance of stability and reactivity.
Selective Reduction and Reductive Amination: Nitro groups are reduced to amines under hydrogenation conditions (Pd/C, Raney Ni), followed by reductive amination to install linkers or aldehyde functionalities.
Summary Table of Key Synthetic Conditions
| Functionalization Site | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Position 3 (Carbaldehyde) | Oxidation/Reductive amination | MnO2 oxidation, NaBH3CN reductive amination | Selective aldehyde installation |
| Position 4 (Methyl) | Alkylation or starting material | Methylated azaindole precursor or Pd-catalyzed coupling | Methyl substitution |
| Position 5 (Methyl ester) | Suzuki coupling/esterification | Pd catalyst, boronic acid with methyl ester, HATU coupling | Methyl ester introduction |
| Amino protection | Silyl chloride reagents | TBSCl, TIPSCl, TBDPSCl with base | Protects nitrogen for selective reactions |
Q & A
Q. What are the standard synthetic routes for preparing 3-carbaldehyde-4-methyl-7-azaindole-5-carboxylic acid methyl ester?
The compound can be synthesized via multi-step protocols. A common approach involves:
- Vilsmeier-Haack reaction for introducing the aldehyde group to the azaindole core, as demonstrated in analogous quinoline-3-carbaldehyde derivatives .
- Esterification of the carboxylic acid intermediate using methanol under acidic conditions, a method validated for structurally similar indole carboxylates (e.g., methyl indole-5-carboxylate) .
- Purification via recrystallization from polar aprotic solvents like DMF/acetic acid mixtures, as described for related indole derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- HPLC with UV/Vis detection to assess purity (>98% recommended for biological assays) .
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, particularly the aldehyde proton (~9-10 ppm) and ester carbonyl (170-175 ppm) .
- Mass spectrometry (EI or ESI) to verify molecular ion peaks and fragmentation patterns consistent with the azaindole scaffold .
Q. What storage conditions are optimal for long-term stability?
- Store at –20°C in airtight, light-protected containers to prevent aldehyde oxidation and ester hydrolysis .
- Use desiccants to mitigate moisture-induced degradation, as recommended for labile heterocyclic aldehydes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies (e.g., unexpected NMR splitting or MS adducts) may arise from:
- Tautomerism : The 7-azaindole system can exhibit keto-enol tautomerism; confirm via variable-temperature NMR .
- Residual solvents : Use high-vacuum drying and deuterated solvents for NMR to eliminate interference .
- Synthons : Cross-validate with X-ray crystallography if crystalline derivatives (e.g., Schiff bases) are available, as done for quinoline-3-carbaldehyde analogs .
Q. What strategies optimize yield in large-scale synthesis?
- Catalytic optimization : Replace traditional acid catalysis with immobilized lipases for esterification to reduce side products .
- Flow chemistry : Continuous reactors minimize intermediate degradation, as shown in pyrrolecarboxylate syntheses .
- DoE (Design of Experiments) : Apply kinetic modeling to identify rate-limiting steps (e.g., aldehyde introduction vs. esterification) .
Q. How can this compound serve as a precursor for bioactive derivatives?
- Schiff base formation : React the aldehyde with primary amines to generate imine-linked analogs with potential antimicrobial activity, following protocols for quinoline derivatives .
- Cross-coupling reactions : Utilize Suzuki-Miyaura coupling on the azaindole core to introduce aryl/heteroaryl groups, enhancing binding to biological targets .
- Ester hydrolysis : Convert the methyl ester to a free carboxylic acid for metal coordination studies, using NaOH/EtOH reflux (monitored by TLC) .
Q. What methodologies assess stability under experimental conditions (e.g., biological assays)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
